N-Methyltryptamine Hydrochloride
Description
Historical Context of Tryptamine (B22526) Research
The scientific exploration of tryptamines, a class of indole (B1671886) alkaloids, has its roots in the early 20th century with the isolation of these compounds from various plant and animal sources. hmdb.ca Tryptamines are structurally related to the amino acid tryptophan and include a wide range of naturally occurring and synthetic compounds. hmdb.canih.gov A significant milestone in this field was the first synthesis of N,N-Dimethyltryptamine (DMT) in 1931 by Canadian chemist Richard Manske. researchgate.net Later, in the mid-20th century, the psychoactive properties of certain tryptamines were scientifically investigated, notably by Stephen Szára, who studied the effects of DMT in the 1950s. wikipedia.orgacs.org
This era of research was pivotal as it began to uncover the profound effects these molecules could have on human consciousness, linking modern science with the long history of the ritualistic use of DMT-containing plants. researchgate.netnih.gov The discovery that tryptamines are structurally analogous to the neurotransmitter serotonin (B10506), which was identified in the brain in the early 1950s, was a critical development. wikipedia.orgmaps.org This structural similarity spurred investigations into their biochemical and pharmacological properties, particularly their interactions with the central nervous system. maps.org
Further research led to the discovery that some tryptamines, including N-Methyltryptamine (NMT), are produced endogenously in mammals, including humans. wikipedia.orgnih.gov The enzyme indolethylamine-N-methyltransferase (INMT), which is responsible for the synthesis of NMT and DMT from tryptamine, was identified in rabbit lung and subsequently in human and rat brain tissue. nih.govnih.gov The confirmation that the human brain could produce these compounds opened new avenues of research into their potential physiological roles. maps.org
Scope and Significance of N-Methyltryptamine Hydrochloride in Contemporary Chemical Biology
In modern chemical biology, this compound serves as a crucial research tool. The hydrochloride salt form is often utilized in research due to its stability and solubility, which are advantageous for creating analytical standards and for use in in vitro experiments. targetmol.com As an analytical standard, it is essential for the accurate identification and quantification of NMT in forensic analysis and in complex biological samples like tissues and fluids. caymanchem.combertin-bioreagent.comlabchem.com.mylgcstandards.comscientificlabs.co.uk
N-Methyltryptamine is an intermediate in the biosynthesis of N,N-Dimethyltryptamine (DMT) in organisms that produce both compounds. nih.govamerigoscientific.com The process involves the enzyme indolethylamine-N-methyltransferase (INMT) methylating tryptamine to form NMT, and then further methylating NMT to form DMT. nih.gov Studying this pathway is vital for understanding the regulation and metabolism of endogenous tryptamines. nih.govnih.gov
A significant area of contemporary research involves the interaction of NMT with various receptor systems in the brain. While many psychoactive tryptamines are known for their agonist activity at serotonin 5-HT2A receptors, NMT also interacts with other receptors. wikipedia.orgnih.gov Of particular interest is its activity at trace amine-associated receptors (TAARs), a class of G protein-coupled receptors discovered in 2001. nih.govwikipedia.org NMT, along with other trace amines, binds to these receptors, which are believed to modulate the activity of major neurotransmitter systems like dopamine (B1211576) and serotonin. nih.govwikipedia.orgnih.gov For instance, NMT is a potent serotonin releasing agent and a full agonist at the 5-HT2A receptor. wikipedia.org It also shows binding affinity for sigma receptors, with N-methylation generally increasing affinity for the sigma-1 receptor subtype. nih.gov The continuing investigation into NMT's receptor pharmacology helps to clarify the complex roles of trace amines in neural signaling and their potential implications in neuropsychiatric conditions. acs.orgfrontiersin.orgyoutube.com
Research Data on N-Methyltryptamine
The following tables provide key data points for N-Methyltryptamine (NMT) and its hydrochloride salt, which are essential for research applications.
Table 1: Physicochemical Properties
| Property | Value (N-Methyltryptamine) | Value (N-Methyltryptamine HCl) | Source(s) |
| Molecular Formula | C₁₁H₁₄N₂ | C₁₁H₁₅ClN₂ | wikipedia.orgnih.gov |
| Molar Mass | 174.24 g/mol | 210.70 g/mol | nih.govnih.gov |
| Melting Point | 87 - 89 °C | Not specified | wikipedia.orgnih.gov |
| CAS Number | 61-49-4 | 942-27-8 | nih.govnih.gov |
Table 2: Receptor Binding and Functional Activity
| Receptor/Transporter | Activity | Value (Ki or EC₅₀) | Source(s) |
| 5-HT₂A Receptor | Full Agonist | EC₅₀ = 50.7 nM | wikipedia.org |
| Serotonin Transporter (SERT) | Releasing Agent | EC₅₀ = 22.4 nM | wikipedia.org |
| Dopamine Transporter (DAT) | Releasing Agent | EC₅₀ = 321 nM | wikipedia.org |
| Norepinephrine (B1679862) Transporter (NET) | Releasing Agent | EC₅₀ = 733 nM | wikipedia.org |
| Sigma-1 Receptor | Binds, low protection | Kd > 30,000 µM (for tryptamine) | nih.gov |
| Sigma-2 Receptor | Binds, low affinity | Kd not specified, low protection | nih.gov |
| 5-HT₁A Receptor | Inactive as agonist | Not applicable | wikipedia.org |
Table 3: Mass Spectrometry Data
This table presents characteristic mass-to-charge ratio (m/z) peaks observed in the mass spectrum of N-Methyltryptamine, which are used for its identification.
| Ion | m/z Value | Relative Intensity | Source(s) |
| C₂H₆N⁺ | 44 | 100% (Base Peak) | dmt-nexus.me |
| Indolemethylene | 130 | 51% | dmt-nexus.me |
| Indolemethylene | 131 | 61% | dmt-nexus.me |
| Parent Ion (M⁺) | 174 | 2% | dmt-nexus.me |
Structure
2D Structure
Properties
IUPAC Name |
2-(1H-indol-3-yl)-N-methylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2.ClH/c1-12-7-6-9-8-13-11-5-3-2-4-10(9)11;/h2-5,8,12-13H,6-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVKQLFYZTJODMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CNC2=CC=CC=C21.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00916197 | |
| Record name | 2-(1H-Indol-3-yl)-N-methylethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00916197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942-27-8 | |
| Record name | 1H-Indole-3-ethanamine, N-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=942-27-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-(1H-Indol-3-yl)-N-methylethan-1-amine--hydrogen chloride (1/1) | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID00916197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-methyl-1H-indole-3-ethylamine monohydrochloride | |
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| Record name | N-METHYLTRYPTAMINE HYDROCHLORIDE | |
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Biosynthesis and Endogenous Occurrence of N Methyltryptamine
Enzymatic Pathways in Mammalian Systems
In mammals, the biosynthesis of N-Methyltryptamine is primarily attributed to the action of a specific enzyme that facilitates the transfer of a methyl group to tryptamine (B22526). researchgate.netresearchgate.net This process is a key step in a larger metabolic pathway involving tryptophan. frontiersin.org
The principal enzyme responsible for the formation of N-Methyltryptamine in mammals is Indolethylamine N-methyltransferase (INMT). researchgate.netresearchgate.net INMT is a transmethylation enzyme that utilizes S-adenosyl-L-methionine (SAM) as a methyl donor to transfer a methyl group to the amino group of tryptamine. researchgate.netnih.gov This catalytic action results in the synthesis of N-Methyltryptamine. researchgate.net The biosynthesis is considered a two-step methylation of tryptamine, where INMT first catalyzes the formation of NMT, and subsequently, can catalyze the formation of N,N-Dimethyltryptamine (DMT). researchgate.netnih.govresearchgate.net
While INMT is known for its role in producing these methylated tryptamines, some research in rats suggests that other enzymatic pathways might also contribute to tryptamine methylation, although the products of these alternative pathways were found to be neither NMT nor DMT. researchgate.netdntb.gov.uanih.gov However, studies using rabbit and human INMT confirm its capability to methylate tryptamine to form both NMT and DMT. researchgate.netnih.gov INMT has been identified in various mammalian tissues, including the lungs, brain, and liver. researchgate.netuniprot.org
Indolethylamine N-methyltransferase (INMT) exhibits a degree of flexibility in the molecules it can act upon, a characteristic known as substrate promiscuity. nih.gov While its primary endogenous substrate is considered to be tryptamine, the enzyme can also methylate other indolethylamine derivatives, phenylethylamines, and phenylethanolamines. nih.gov Some forms of INMT, however, show a higher specificity for certain substrates over others. nih.gov The enzyme catalyzes the transfer of a methyl group from the co-substrate S-adenosyl-L-methionine (SAM) to the amine nitrogen of its acceptor substrates. researchgate.netnih.gov
Kinetic studies of INMT from rabbit lung have provided insights into its efficiency. The Michaelis constant (Km), which reflects the substrate concentration at which the enzyme operates at half its maximum velocity, has been determined for tryptamine. In one study, recombinant rabbit and human INMT showed apparent Km values of 0.27 ± 0.05 mM and 2.92 ± 0.07 mM for tryptamine, respectively. researchgate.net Another source reports a Km of 2.9 mM for tryptamine with the human enzyme. uniprot.org This indicates that a certain concentration of tryptamine is required for the enzyme to function efficiently.
| Enzyme Source | Substrate | Apparent Km (mM) |
| Recombinant Rabbit INMT | Tryptamine | 0.27 ± 0.05 |
| Recombinant Human INMT | Tryptamine | 2.92 ± 0.07 |
| Human INMT | Tryptamine | 2.9 |
The activity of Indolethylamine N-methyltransferase (INMT) can be modulated by other molecules within the body, including its own products. This regulatory mechanism is a common feature of metabolic pathways. One of the primary endogenous inhibitors of INMT is S-adenosyl-L-homocysteine (SAH), which is a byproduct of the methylation reaction itself. nih.gov SAH has been shown to be a competitive inhibitor with respect to the methyl donor S-adenosyl-L-methionine (SAM) and a noncompetitive inhibitor with respect to N-methylserotonin. nih.gov
Furthermore, the product of the subsequent methylation step, N,N-Dimethyltryptamine (DMT), also acts as an inhibitor of INMT. nih.gov Kinetic analyses have revealed that DMT is a mixed competitive and noncompetitive inhibitor when measured against tryptamine. nih.gov This suggests the presence of an allosteric site on the enzyme, a region other than the active site where inhibitors can bind and regulate enzyme activity. nih.gov The existence of uncharacterized, dialyzable endogenous compounds that inhibit INMT activity in vivo has also been reported, indicating that the regulation of this enzyme is complex and may involve multiple factors. nih.gov
Biosynthesis Pathways in Plant Systems
In the plant kingdom, the journey to N-Methyltryptamine also begins with the amino acid tryptophan, but follows a pathway that can lead to a wide array of secondary metabolites, including terpenoid indole (B1671886) alkaloids. nih.gov
The initial and crucial step in the plant biosynthesis of N-Methyltryptamine is the conversion of L-tryptophan to tryptamine. nih.govresearchgate.net This reaction is catalyzed by the enzyme Tryptophan decarboxylase (TDC). nih.govfrontiersin.org TDC is a key enzyme that sits (B43327) at the junction of primary and secondary metabolism, channeling tryptophan away from protein synthesis and towards the production of various indole alkaloids. nih.govpnas.org The activity of TDC results in the formation of tryptamine, which then serves as the direct precursor for subsequent methylation and other modifications. nih.govresearchgate.net The expression of the TDC gene and the accumulation of tryptamine have been observed in various plants, and in some cases, have been linked to defense mechanisms against herbivores. oup.comnih.gov
Once tryptamine is synthesized, it can undergo a series of modifications, including methylation and hydroxylation, to form a variety of derivatives. researchgate.netacs.org The N-methylation of tryptamine to produce N-Methyltryptamine is carried out by methyltransferase enzymes, which may be the same or different enzymes acting in succession to produce mono-, di-, and even trimethylated forms. researchgate.netresearchgate.net In some plants, like those of the Citrus genus, a complex array of N-methylated tryptamines, including N-Methyltryptamine, N,N-dimethyltryptamine, and N,N,N-trimethyltryptamine, have been identified. researchgate.netnih.govresearchgate.net
In addition to methylation, hydroxylation can also occur. Two main pathways have been hypothesized for the formation of hydroxylated N-methylated tryptamines. researchgate.netacs.orgresearchgate.net In one pathway, tryptamine is first methylated to N-Methyltryptamine, which is then hydroxylated. researchgate.netresearchgate.net Alternatively, tryptamine can first be hydroxylated at the 5-position to form serotonin (B10506), which is then successively N-methylated. researchgate.netacs.orgresearchgate.net The absence of 5-hydroxytryptophan (B29612) in some Citrus species suggests that the hydroxylation likely occurs on the tryptamine molecule itself, catalyzed by an enzyme such as tryptamine 5-hydroxylase. acs.org This intricate sequence of methylation and hydroxylation reactions leads to a diverse range of N-Methyltryptamine derivatives found in the plant kingdom. researchgate.netnih.gov
Identification of Enzymes Catalyzing N-Methyltryptamine Biosynthesis in Specific Plant Genera
The biosynthesis of N-Methyltryptamine is primarily a two-step process. The initial step involves the conversion of L-tryptophan to tryptamine, a reaction catalyzed by the enzyme tryptophan decarboxylase (TDC) or a related enzyme, aromatic L-amino acid decarboxylase (AADC). psychedelicreview.comnih.gov This foundational step is crucial as it provides the direct precursor for subsequent methylation.
Following the production of tryptamine, the key step in forming N-Methyltryptamine is the addition of a methyl group. This reaction is catalyzed by the enzyme indolethylamine-N-methyltransferase (INMT). psychedelicreview.comresearchgate.net INMT facilitates the transfer of a methyl group from a donor molecule, S-adenosyl-L-methionine (SAM), to the amine group of tryptamine, resulting in the formation of N-Methyltryptamine. psychedelicreview.comresearchgate.net This same enzyme, INMT, can then catalyze a second methylation of NMT to produce N,N-Dimethyltryptamine (DMT). psychedelicreview.comresearchgate.net
In the plant genus Actaea, specifically in Actaea racemosa (black cohosh), studies have identified TDC-like genes that encode for tryptophan decarboxylases, which are responsible for producing tryptamine. researchgate.netnih.govnih.gov Research involving the incubation of A. racemosa leaves with tryptamine and N-methyltryptamine led to increased levels of serotonin and N-methylserotonin, respectively. researchgate.netnih.gov This suggests a biosynthetic pathway where tryptamine is first methylated to N-methyltryptamine and then subsequently hydroxylated. researchgate.netnih.govmdpi.com
Within the Citrus genus, it is hypothesized that after tryptamine is produced via the TDC enzyme, it can be sequentially N-methylated by one or more methyltransferase enzymes. researchgate.netresearchgate.net While specific N-methyltransferases have yet to be isolated from Citrus plants, the presence of primary, secondary, tertiary, and quaternary tryptamines points to the activity of such enzymes. researchgate.net
Natural Distribution and Identification
N-Methyltryptamine is not only a product of biosynthesis but is also found distributed in various biological matrices, from bodily fluids to a wide array of plant species.
Occurrence in Biological Fluids
N-Methyltryptamine has been identified as a naturally occurring compound in the human body. wikipedia.orgiiab.me It is a known component of human urine. wikipedia.orgiiab.mepsu.edu Its presence has also been reported in blood and cerebrospinal fluid, although often at very low concentrations. nih.govnih.govresearchgate.net The detection of NMT and its parent compound, tryptamine, in these fluids points to an endogenous metabolic pathway. nih.gov
Distribution in Flora
N-Methyltryptamine is an alkaloid found in the bark, shoots, and leaves of numerous plant genera. wikipedia.orgiiab.me Its presence is often alongside the structurally related compounds N,N-dimethyltryptamine (DMT) and 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT). wikipedia.org
The following table summarizes the occurrence of N-Methyltryptamine in various plant species:
| Genus | Species | Reported Findings | Citation |
|---|---|---|---|
| Citrus | Citrus bergamia (Bergamot) and other Citrus species | N-methyltryptamine has been identified and quantified in the leaves, peel, juice, and seeds. It is part of a larger group of N-methylated tryptamine derivatives found in the genus. | researchgate.netnih.govnih.govdiyhpl.usacs.org |
| Acacia | Acacia confusa, Acacia obtusifolia, Acacia simplicifolia | Found in various parts of the plants, often with other tryptamines. In A. obtusifolia, NMT can constitute up to two-thirds of the total alkaloid content. A. simplicifolia bark contains approximately 1.44% NMT. | wikipedia.orgiiab.me |
| Mimosa | Mimosa ophthalmocentra, Mimosa somnians | Identified in the roots of M. ophthalmocentra at approximately 0.0012%. Also detected in M. somnians. | tandfonline.comresearchgate.netacs.orgnih.gov |
| Desmanthus | Desmanthus illinoensis | NMT is a major component seasonally. The root bark has been reported to contain approximately 0.11% NMT. | wikipedia.orgiiab.mereddit.com |
| Virola | Various species | NMT is found in the bark, shoots, and leaves of several species within this genus. | wikipedia.orgiiab.me |
| Psychotria | Psychotria viridis | N-methyltryptamine has been identified as one of the indole alkaloids present in the leaves. | nih.gov |
| Diplopterys | Diplopterys cabrerana | The leaves of this plant contain methyltryptamine. | wikipedia.orgxplanta.comresearchgate.net |
| Actaea | Actaea racemosa (Black Cohosh) | While not directly isolated as a major constituent, the biosynthesis of N-methylserotonin in this plant is proposed to proceed through an N-methyltryptamine intermediate. | researchgate.netnih.govnih.gov |
Compound Index
Chemical Synthesis and Derivatization Strategies for N Methyltryptamine Hydrochloride
Established Synthetic Routes for N-Methyltryptamine
The synthesis of N-Methyltryptamine can be achieved through several established methods, with reductive amination being a prominent and versatile strategy.
Reductive Amination Methodologies and Optimization
Reductive amination is a widely employed method for the synthesis of amines, including N-Methyltryptamine. This process typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine, which is then reduced to the corresponding amine. In the context of NMT synthesis, tryptamine (B22526) is reacted with a methylating agent.
A common approach involves the reductive amination of tryptamine with formaldehyde (B43269) in the presence of a reducing agent. sci-hub.senih.govdntb.gov.uaresearchgate.net The reaction proceeds via the formation of an intermediate imine, which is subsequently reduced to N-Methyltryptamine. The choice of reducing agent is critical to the outcome of the synthesis. For instance, the use of sodium cyanoborohydride has been shown to be effective in this transformation. sci-hub.senih.govdntb.gov.uaresearchgate.net In contrast, employing sodium borohydride (B1222165) can lead to the formation of tetrahydro-β-carboline (THBC) as the primary product instead of the desired N,N-dimethyltryptamine (DMT), a related compound. sci-hub.senih.gov
Optimization of reaction conditions is crucial for maximizing the yield and purity of N-Methyltryptamine. Factors such as the stoichiometry of reactants, choice of solvent, and reaction temperature can significantly influence the reaction's efficiency. For example, a study on the synthesis of N,N-dimethyltryptamine (a close derivative) highlighted the impact of stoichiometric modifications on the formation of side-products. sci-hub.senih.govdntb.gov.ua The use of aqueous formaldehyde as the methylating agent and methanol (B129727) as the solvent are common parameters. researchgate.net Optimization may involve adjusting the equivalents of the amine, the carbonyl source, and the reducing agent to minimize the formation of byproducts like N,N-dimethyltryptamine or unreacted tryptamine. reddit.comresearchgate.net
Synthesis of N-Methyltryptamine as a Precursor to Related Compounds
N-Methyltryptamine serves as a valuable intermediate in the synthesis of other significant tryptamine derivatives. nih.govnih.gov Its structure allows for further chemical modifications to produce a range of compounds with potential pharmacological or research applications.
One of the key transformations involving N-Methyltryptamine is its conversion to N,N-dimethyltryptamine (DMT). This is achieved through a second methylation step, often carried out via another reductive amination or by using a different methylating agent. nih.govfrontiersin.org The enzyme Indolethylamine-N-methyltransferase (INMT) is known to catalyze the N-methylation of tryptamine to NMT and subsequently to DMT in biological systems. nih.govfrontiersin.org
Furthermore, N-Methyltryptamine can be a starting material for the synthesis of various other tryptamines. For instance, it can be alkylated with different alkyl halides to produce asymmetrically substituted N,N-dialkyltryptamines. reddit.com The synthesis of N-ethyl-N-methyltryptamine (MET) could potentially be achieved by ethylating N-Methyltryptamine. reddit.com Additionally, N-Methyltryptamine has been utilized as a precursor in the synthesis of haptens for immunoassays, demonstrating its utility in creating tools for analytical chemistry. nih.gov
Derivatization Techniques for Analytical and Research Purposes
Derivatization of N-Methyltryptamine is essential for various analytical and research applications, including improving its detectability in biological samples and creating tools for immunoassays.
Synthesis of Haptens for Immunoanalytical Applications
Immunoassays are powerful analytical techniques that rely on the specific binding of antibodies to target molecules. For small molecules like N-Methyltryptamine, which are not immunogenic on their own, they must be chemically modified into haptens. nih.govresearchgate.netmedkoo.com A hapten is the small molecule coupled to a larger carrier protein, such as bovine serum albumin (BSA) or ovalbumin (OVA), to elicit an immune response and generate specific antibodies. nih.govresearchgate.netmdpi.com
The design and synthesis of haptens are critical for the development of sensitive and specific immunoassays. medkoo.com This involves introducing a linker arm with a reactive functional group (e.g., a carboxylic acid) onto the N-Methyltryptamine molecule. nih.govresearchgate.net This linker then allows for covalent conjugation to the carrier protein.
One reported synthesis of a hapten derived from N-Methyltryptamine involved the alkylation of N-Methyltryptamine with ethyl-4-bromobutyrate, followed by hydrolysis of the resulting ester to yield the hapten with a carboxylic acid linker. nih.gov This hapten was then conjugated to BSA to produce an immunogen for antibody production. nih.gov The resulting antibodies can be used to develop immunoassays, such as ELISA (enzyme-linked immunosorbent assay), for the detection of tryptamines. nih.govresearchgate.net
Table 1: Hapten Synthesis from N-Methyltryptamine
| Step | Reactants | Product | Purpose | Reference |
|---|---|---|---|---|
| 1 | N-Methyltryptamine, Ethyl-4-bromobutyrate, NaI, DIPEA | Ethyl 4-(methyl(2-(1H-indol-3-yl)ethyl)amino)butanoate | Introduction of a linker arm | nih.gov |
| 2 | Ethyl 4-(methyl(2-(1H-indol-3-yl)ethyl)amino)butanoate | Hapten with carboxylic acid linker | Creation of a functional group for conjugation | nih.gov |
Preparation of Derivatives for Enhanced Chromatographic Separation (e.g., Trimethylsilyl)
Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, many tryptamines, including N-Methyltryptamine, have polar functional groups (-NH) that can lead to poor peak shape and reduced volatility, hindering their analysis by GC. To overcome this, derivatization is employed to convert these polar groups into less polar, more volatile ones. wordpress.comresearchgate.netnih.gov
A common derivatization technique is trimethylsilylation, which involves reacting the analyte with a silylating reagent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N,O-bis(trimethylsilyl)acetamide (BSA), to replace active hydrogens with a trimethylsilyl (B98337) (TMS) group. wordpress.comresearchgate.net This process increases the volatility and thermal stability of the compound, leading to improved chromatographic separation and detection. wordpress.comresearchgate.netnih.gov
The derivatization of N-Methyltryptamine with a silylating agent would result in the formation of its TMS derivative. This derivative would be more amenable to GC and GC-mass spectrometry (GC-MS) analysis, allowing for its sensitive and specific detection in various matrices. The general procedure involves dissolving the sample in a suitable solvent and heating it with the silylating reagent. wordpress.com It is important to be aware of potential artifact formation during derivatization, which can lead to multiple peaks for a single compound. wordpress.comresearchgate.net
Table 2: Common Silylating Agents for GC Analysis
| Reagent | Abbreviation | Characteristics | Reference |
|---|---|---|---|
| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | A powerful silylating agent, often used for a wide range of compounds. | wordpress.comresearchgate.net |
Advanced Analytical Methodologies for N Methyltryptamine Hydrochloride
Chromatographic Separation Techniques
Chromatography is a cornerstone for the analytical characterization of N-Methyltryptamine. Both liquid and gas chromatography are widely employed, often coupled with mass spectrometry to provide definitive structural information. The choice of technique depends on the sample matrix, the required sensitivity, and the specific analytical goal, such as impurity profiling or quantitative analysis.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a robust and versatile technique for the analysis of tryptamines like NMT, as it can handle non-volatile and thermally labile compounds without the need for derivatization. proquest.comresearchgate.net Various HPLC methods have been developed, demonstrating its suitability for separating a wide spectrum of tryptamine (B22526) derivatives. japsonline.com The technique, often paired with detectors like Photodiode Array (PDA) or mass spectrometry, offers a non-destructive analytical solution with adequate sensitivity for tryptamine analysis. proquest.com
Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of N-Methyltryptamine and other tryptamines. researchgate.net Method development typically involves optimizing the stationary phase, mobile phase composition, and detector settings to achieve the desired separation and sensitivity.
Several RP-HPLC methods have been successfully developed. One method utilizes a Newcrom R1 column with a simple mobile phase consisting of acetonitrile (MeCN), water, and phosphoric acid. sielc.com For applications requiring mass spectrometry (MS) detection, the non-volatile phosphoric acid is typically replaced with a volatile modifier like formic acid. sielc.com Another established method employs a LiChrospher® 100 RP-18e column with a mobile phase of 0.1% triethylammonium acetate buffer, methanol (B129727), and acetonitrile. japsonline.com More recent methods have utilized biphenyl columns, which offer alternative selectivity for aromatic compounds like tryptamines. For instance, a Kinetex Biphenyl column has been used with a mobile phase gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile. mdpi.com These methods demonstrate the adaptability of RP-HPLC for the analysis of NMT, with typical run times for separating multiple tryptamines ranging from 8 to 23 minutes. nih.gov
Table 1: Examples of Reversed-Phase HPLC Methods for Tryptamine Analysis
| Stationary Phase | Mobile Phase Components | Detector | Reference |
|---|---|---|---|
| Newcrom R1 | Acetonitrile, Water, Phosphoric Acid (or Formic Acid for MS) | UV/MS | sielc.com |
| LiChrospher® 100 RP-18e | 0.1% Triethylammonium Acetate Buffer, Methanol, Acetonitrile | UV | japsonline.com |
| Raptor® Biphenyl | 0.1% Trifluoroacetic Acid (TFA) in Water, 0.1% TFA in Acetonitrile/Methanol | PDA | proquest.com |
Ultra-Performance Liquid Chromatography (UPLC) utilizes columns packed with sub-2 µm particles, leading to significant improvements in resolution, speed, and sensitivity compared to traditional HPLC. proquest.com This technology allows for faster analysis times while maintaining or even enhancing separation efficiency. sielc.com
A UPLC-PDA/QDa (Quadrupole Dalton) method has been developed for the comprehensive analysis of 13 different tryptamines, including natural and synthetic derivatives. proquest.com This method uses an Acquity® UPLC HSS (high strength silica) C18 1.8-μm column with a gradient elution of ammonium formate buffer and acetonitrile. proquest.com The enhanced efficiency of UPLC allowed for the complete separation of all 13 tryptamines, a feat that was not achievable with the compared HPLC method. proquest.com Furthermore, the UPLC system demonstrated a significantly lower limit of detection (LLOD) of 5 ng/mL, compared to 2 µg/mL for the HPLC-PDA method, highlighting its superior sensitivity. proquest.com The combination of UPLC with mass detection provides a powerful tool for the definitive identification of tryptamines. proquest.com
While N-Methyltryptamine itself is not a chiral molecule, some of its structural isomers and related tryptamine derivatives, such as α-methyltryptamine (AMT), are chiral and exist as enantiomers. japsonline.comnist.gov Since enantiomers can have different pharmacological properties, their separation is analytically important. americanpharmaceuticalreview.com Chiral HPLC is a primary technique for this purpose, most commonly employing chiral stationary phases (CSPs). wvu.edu
The principle of chiral separation on a CSP relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. wvu.edu These differing interactions lead to different retention times, allowing for their separation. wvu.edu A method for the enantioseparation of chiral tryptamine derivatives has been reported using an Astec® Cyclobond I™ 2000, a cyclodextrin-based CSP, with UV detection. japsonline.com The development of a chiral separation method involves the careful selection of the analyte, the CSP, and the mobile phase to optimize chiral recognition. wvu.edu
Gas Chromatography (GC) Applications
Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a powerful and widely used technique for the analysis of tryptamines. nih.govnih.govresearchgate.net It provides excellent separation efficiency and, with MS detection, highly specific identification based on both retention time and mass fragmentation patterns. kyushu-u.ac.jp For secondary amines like NMT, derivatization is often performed to improve chromatographic properties and thermal stability. oup.comoup.com A common approach is the formation of trimethylsilyl (B98337) (TMS) derivatives. oup.comoup.com
Mass spectrometry coupled with GC typically employs one of two main ionization techniques: Electron Ionization (EI) or Chemical Ionization (CI).
Electron Ionization (EI) is a hard ionization technique that uses a high-energy electron beam (typically 70 eV) to ionize molecules. researchgate.netmdpi.com This process imparts significant energy, leading to extensive and reproducible fragmentation. The resulting mass spectrum, with its characteristic fragment ions, serves as a molecular "fingerprint" that can be compared to spectral libraries for confident identification. researchgate.net For tryptamines, a characteristic fragment results from the cleavage of the Cβ-Cα bond of the ethylamine side chain. researchgate.net In the analysis of a synthetic route to N,N-dimethyltryptamine (DMT), GC-EI-MS was used to characterize impurities and side-products, including NMT. nih.govresearchgate.net
Chemical Ionization (CI) is a soft ionization technique that uses a reagent gas (like methane or a mixture of methylamine and methane) to ionize the analyte molecules through proton transfer. nih.govresearchgate.netgcms.cz This process is less energetic than EI, resulting in significantly less fragmentation and a more prominent pseudo-molecular ion (e.g., [M+H]⁺). gcms.cz The high abundance of the molecular ion is particularly useful for confirming the molecular weight of an unknown or for elucidating its chemical formula. gcms.cz Studies have shown that using a mixed reagent gas of 5% methylamine and 95% methane can dramatically increase the intensity of the [M+H]⁺ ion for derivatized metabolites, aiding in their identification. gcms.cz Both EI and CI modes were utilized in the characterization of NMT during impurity profiling studies, demonstrating the complementary nature of these techniques. nih.govresearchgate.net
Table 2: Comparison of EI and CI for GC-MS Analysis of Tryptamines
| Feature | Electron Ionization (EI) | Chemical Ionization (CI) |
|---|---|---|
| Ionization Energy | High (Hard Ionization) | Low (Soft Ionization) |
| Fragmentation | Extensive, produces a "fingerprint" spectrum | Minimal, preserves the molecular ion |
| Molecular Ion | Often weak or absent | Abundant pseudo-molecular ion ([M+H]⁺) |
| Primary Use | Structural identification via library matching | Molecular weight determination |
| Reference | researchgate.netmdpi.com | nih.govresearchgate.netgcms.cz |
Derivatization Strategies for GC Analysis (e.g., Trimethylsilyl)
Gas chromatography (GC) is a powerful tool for separating volatile compounds. However, tryptamines like N-Methyltryptamine possess low volatility and contain active hydrogen atoms (in the indole (B1671886) NH and secondary amine groups) that can lead to poor peak shape and thermal instability during GC analysis. To overcome these limitations, derivatization is employed to convert the analyte into a more volatile and thermally stable form. nih.govnih.gov
One of the most common derivatization techniques for tryptamines is silylation, which involves replacing the active hydrogens with a trimethylsilyl (TMS) group. nih.gov Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. nih.gov
For N-Methyltryptamine, a secondary amine, silylation can result in multiple products. Studies have shown that NMT can yield more than one derivative upon reaction with a silylating agent. researchgate.netacs.org Research indicates that the indolic nitrogen (NH) is more reactive and is more readily substituted with a TMS group than the secondary amino group in the side chain. researchgate.netacs.org This can result in the formation of a mono-TMS derivative on the indole ring, as well as a di-TMS derivative where both the indole and the secondary amine are silylated. acs.org The formation of these multiple derivatives underscores the importance of carefully controlled reaction conditions to ensure reproducible and quantifiable results. nih.gov
Common Silylating Agents and Properties
| Reagent | Properties | By-products |
|---|---|---|
| BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) | Highly reactive, often used for alcohols, phenols, carboxylic acids, and amines. nih.gov | Volatile and non-interfering. |
| MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) | Exceptionally strong yet mild reagent. nih.gov | TMS–acetamide, which may elute with the analyte. nih.gov |
| TMCS (Trimethylchlorosilane) | Often used as a catalyst with other silylating agents to increase reactivity. nih.gov | Can produce acidic by-products. |
Capillary Electrophoresis (CE) for Tryptamine Analysis
Capillary electrophoresis (CE) is a high-efficiency separation technique that separates ions based on their electrophoretic mobility in an electric field. researchgate.net This method offers advantages over traditional chromatography, including high separation efficiency, short analysis times, and minimal consumption of reagents and samples. researchgate.net
For the analysis of tryptamines, which are basic compounds and exist as cations in acidic solutions, Capillary Zone Electrophoresis (CZE) is a commonly employed mode. researchgate.net The separation principle relies on the differences in the charge-to-size ratio of the analytes. researchgate.net To prevent the adsorption of protonated amine compounds onto the negatively charged inner wall of the fused silica capillary, an acidic electrolyte is often used. For instance, a 50 mM citric acid electrolyte has been successfully used to analyze neuroactive small molecules, including tryptamine-related compounds, by preventing their degradation and eliminating adsorption to the capillary surface. oup.com
CE is also highly versatile for chiral separations, which is relevant for analytes with stereochemical centers. By adding a chiral selector, such as a cyclodextrin, to the background electrolyte, enantiomers can be resolved. oup.combiosynth.com This capability makes CE a powerful tool for impurity profiling and the analysis of complex mixtures containing various tryptamine analogs. researchgate.net
Mass Spectrometry (MS) Detection and Characterization
Mass spectrometry is an indispensable tool for the sensitive detection and structural confirmation of N-Methyltryptamine Hydrochloride. It is typically coupled with a chromatographic separation technique to analyze complex mixtures.
Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone for the quantification of tryptamines in biological matrices due to its high sensitivity and selectivity. nih.govhmdb.ca Validated methods have been developed for the simultaneous quantification of N,N-dimethyltryptamine (DMT), a close structural analog of NMT, and its metabolites in human plasma. nih.govhmdb.ca
These methods often involve a simple sample preparation step, such as protein precipitation with acetonitrile, followed by chromatographic separation. nih.govhmdb.ca Typical chromatographic conditions include:
Columns: Diphenyl or pentafluorophenyl columns are used to achieve separation. nih.govhmdb.ca
Mobile Phase: A gradient elution with a mixture of methanol and water, often containing a small percentage of formic acid (e.g., 0.1%) to facilitate protonation of the analytes for positive ion mode detection. nih.govhmdb.ca
The mass spectrometer is usually operated in the multiple reaction monitoring (MRM) mode, which provides excellent sensitivity and specificity by monitoring a specific precursor-to-product ion transition for the analyte of interest. nih.govhmdb.ca Such methods have been validated for various parameters including accuracy, precision, sensitivity, and recovery. nih.govhmdb.ca For instance, a fully validated ultra-high performance liquid chromatography (UHPLC)-MS method for tryptamine and DMT achieved a limit of quantitation (LOQ) of 0.31 ng/mL and 0.27 ng/mL, respectively.
Table of LC-MS/MS Method Parameters for Tryptamine Analysis
| Parameter | Details | Source |
|---|---|---|
| Chromatography | UHPLC | |
| Column | Phenyl-Hexyl | |
| Mobile Phase | 0.1% formic acid in water/methanol gradient | |
| Detection Mode | Positive Ion MRM | |
| Sample Preparation | Protein Precipitation | nih.govhmdb.ca |
| LOQ (Tryptamine) | 0.31 ng/mL |
| Recovery | >98% (Extraction Efficiency) | |
Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Elucidation
Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the identification and structural elucidation of NMT, particularly after derivatization to enhance its volatility. researchgate.netacs.org The electron ionization (EI) mass spectra of derivatized NMT provide characteristic fragmentation patterns that are useful for structural confirmation.
For the trimethylsilyl (TMS) derivative of NMT, mass spectrometric data reveals that the fragmentation is relatively simple. acs.org The mass spectrum of the mono-TMS derivative (with the TMS group on the indole ring) shows a molecular ion (m/e 202). acs.org The fragmentation pattern is typically dominated by cleavage of the bond beta to the indole ring, leading to a stable immonium ion.
GC-MS is also crucial for impurity profiling in synthetic batches of related tryptamines. For example, in the synthesis of DMT, NMT has been identified as a related substance. However, analysts must be aware of potential challenges, such as the co-elution of isomers or structurally similar compounds. For instance, NMT has been noted to have similar spectra and potential for co-elution with α-methyltryptamine (aMT), which may require specific chromatographic conditions or derivatization strategies to resolve.
High-Resolution Mass Spectrometry (HRMS) in Metabolite Identification
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which is a critical capability for identifying unknown metabolites of NMT. The ability to determine the elemental composition of a molecule from its exact mass significantly narrows down the potential chemical formulas, facilitating the identification process.
The workflow for metabolite identification typically involves analyzing biological samples (e.g., from human hepatocyte incubations or urine) using liquid chromatography coupled to a high-resolution mass spectrometer (LC-HRMS). Full-scan HR-MS and data-dependent MS/MS data are acquired. The identification of potential metabolites can be aided by in silico prediction tools and software-assisted data mining techniques, such as extracted ion chromatography (EIC) for expected metabolites and mass defect filtering (MDF) for unexpected ones.
A study on the metabolism of α-methyltryptamine (α-MT), a structural analogue of NMT, successfully used LC-HRMS/MS to identify seventeen metabolites in human hepatocytes and postmortem samples. The metabolic transformations identified included hydroxylation, O-sulfation, O-glucuronidation, N-glucuronidation, and N-acetylation. The fragmentation patterns from the HR-MS/MS spectra were then used to elucidate the structures of these metabolites. This approach is directly applicable to studying the metabolic fate of NMT.
Spectroscopic Analysis Methods
Beyond mass spectrometry, other spectroscopic techniques are vital for the unequivocal structural characterization of this compound. These methods provide complementary information about the molecule's structure and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the complete chemical structure of a molecule. Both ¹H and ¹³C NMR are used to confirm the identity and purity of reference standards. The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The ¹³C NMR spectrum reveals the number of non-equivalent carbons and their electronic environments. For NMT, specific signals would correspond to the protons and carbons of the indole ring, the ethyl side chain, and the N-methyl group.
Infrared (IR) Spectroscopy: Fourier-transform infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule. nih.gov The IR spectrum of NMT hydrochloride would exhibit characteristic absorption bands corresponding to:
N-H stretching: A band for the indole N-H group.
C-H stretching: Bands for the aromatic C-H bonds of the indole ring and the aliphatic C-H bonds of the ethyl and methyl groups.
N-H bending: A band associated with the secondary amine hydrochloride.
C=C stretching: Bands corresponding to the aromatic ring. The FT-IR spectrum serves as a molecular fingerprint, providing confirmation of the compound's identity when compared to a reference spectrum. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The indole ring in tryptamines is a strong chromophore. Indole alkaloids typically exhibit characteristic absorption maxima in the UV range. researchgate.nethmdb.ca The UV spectrum of NMT is expected to show absorption maxima characteristic of the indole structure, generally in the range of 225-350 nm. researchgate.net While not highly specific on its own, UV detection is commonly used in conjunction with High-Performance Liquid Chromatography (HPLC) for the quantification of indole alkaloids. hmdb.ca
UV-Visible Spectroscopy in N-Methyltryptamine Detection
UV-Visible spectroscopy is an analytical technique utilized for the detection and quantification of compounds containing chromophores, which are parts of a molecule that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. In N-Methyltryptamine, the indole nucleus serves as the primary chromophore. The absorption of UV light excites electrons within the molecule to higher energy states, and this absorption is recorded as a spectrum showing absorbance versus wavelength.
The UV spectrum of N-Methyltryptamine and related tryptamines is characterized by distinct absorption bands that are consistent with the indole structure. researchgate.net For instance, the absorption spectrum of N-Methyltryptamine (MMT) exhibits an absorption maximum (λmax) at approximately 299 nm. researchgate.net The specific wavelength of maximum absorption and the molar absorptivity can be influenced by the solvent environment. Studies on tryptamine hydrochlorides have shown that the UV spectra differ in various solvents, such as ethanol compared to concentrated sulfuric acid, due to effects like protonation of the indole nucleus in strongly acidic media. researchgate.net The analysis of these spectral patterns allows for the qualitative identification of the indole moiety characteristic of N-Methyltryptamine. upi.edu
| Compound | Solvent/Condition | Absorption Maximum (λmax) | Reference |
| N-Methyltryptamine (MMT) | Not Specified | 299 nm | researchgate.net |
| N,N-Dimethyltryptamine (DMT) | Not Specified | 330 nm | researchgate.net |
| Tryptamine Hydrochlorides | Ethanol | Consistent with indole structure | researchgate.net |
| Tryptamine Hydrochlorides | Concentrated H₂SO₄ | Shifted due to 3H-indolium salt formation | researchgate.net |
Nuclear Magnetic Resonance (NMR) for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including this compound. core.ac.ukresearchgate.net This technique provides detailed information about the chemical environment of individual atoms (specifically nuclei like ¹H and ¹³C) within a molecule, allowing for the confirmation of its connectivity and stereochemistry.
For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed for complete structural assignment.
¹H NMR: This spectrum would reveal signals corresponding to each unique proton in the molecule. This includes distinct resonances for the protons on the indole ring, the two methylene groups (-CH₂-) of the ethyl side chain, and the methyl group (-CH₃) attached to the nitrogen atom. The integration of these signals confirms the number of protons in each environment, while their splitting patterns (multiplicity) reveal adjacent proton-proton couplings.
¹³C NMR: This spectrum shows a single peak for each unique carbon atom in the molecule, confirming the carbon skeleton.
2D NMR (COSY, HMBC): Two-dimensional experiments are crucial for assembling the molecular structure. A Correlation Spectroscopy (COSY) spectrum identifies protons that are coupled to each other, such as those on the adjacent methylene groups of the ethyl chain. A Heteronuclear Multiple Bond Correlation (HMBC) spectrum reveals longer-range correlations between protons and carbons (typically over 2-3 bonds), which is essential for connecting the ethylamino side chain to the correct position (C3) of the indole ring. core.ac.uk
The hydrochloride form of the compound will influence the chemical shifts, particularly for the protons and carbons near the protonated amine group, when compared to its free-base form. nih.gov
| NMR Technique | Information Provided for N-Methyltryptamine Structure |
| ¹H NMR | Confirms presence and ratio of indole, ethyl, and N-methyl protons. |
| ¹³C NMR | Confirms the number and type of carbon atoms in the molecular skeleton. |
| COSY | Establishes proton-proton connectivity within the ethyl side chain. |
| HMBC | Confirms the attachment point of the side chain to the indole ring. |
Immunoanalytical Detection Approaches
Development of Enzyme-Linked Immunosorbent Assays (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive immunochemical technique that can be developed for the detection of tryptamines in various samples. The development of an ELISA for N-Methyltryptamine typically follows a competitive format due to the small size of the molecule. In this format, an N-Methyltryptamine-protein conjugate is immobilized on the surface of a microplate well. The sample to be analyzed is incubated in the well along with a specific primary antibody raised against tryptamines.
Any N-Methyltryptamine present in the sample will compete with the immobilized conjugate for the binding sites on the antibody. After an incubation period, the plate is washed, and a secondary antibody linked to an enzyme is added, which binds to the primary antibody. A final wash is followed by the addition of a substrate that produces a measurable colorimetric or fluorescent signal upon reaction with the enzyme. The signal intensity is inversely proportional to the concentration of N-Methyltryptamine in the sample. Research has led to the successful development of ELISAs for closely related tryptamines, demonstrating the viability of this approach. rsc.orgnih.gov For example, ELISAs developed for other tryptamines have achieved low limits of detection (LOD), making them suitable for screening purposes. nih.gov A biomimetic ELISA using a molecularly imprinted polymer (MIP) as a synthetic antibody has also been developed for tryptamine detection. mdpi.com
| Parameter | Description | Example Finding for Tryptamine ELISA |
| Assay Format | Competitive ELISA | Signal is inversely proportional to analyte concentration. |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be reliably detected. | Achieved in the range of 0.006–0.254 ng/mL for various tryptamines. nih.gov |
| IC₅₀ Value | The concentration of analyte that causes 50% inhibition of antibody binding. | Used to determine the sensitivity of the assay. |
| Specificity | The ability of the antibody to distinguish the target analyte from other structurally related compounds. | Cross-reactivity tests are performed to assess specificity. nih.gov |
Antibody Production for Tryptamine Detection
The production of specific antibodies is the cornerstone of developing any immunoanalytical method, including ELISA. Tryptamines, such as N-Methyltryptamine, are haptens—small molecules that are not immunogenic on their own and cannot induce an immune response to generate antibodies. nih.gov To overcome this, the hapten must be covalently coupled to a large carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH), to form an immunogenic conjugate. nih.govnih.gov
The process involves chemically modifying the N-Methyltryptamine molecule to introduce a linker arm with a functional group (e.g., a carboxylic acid) that can react with the carrier protein. nih.gov Once the conjugate is synthesized and purified, it is used to immunize laboratory animals, typically rabbits, to produce polyclonal antibodies. rsc.orgnih.gov The animal's immune system recognizes the hapten-protein conjugate as foreign and produces antibodies that can specifically bind to the tryptamine structure. After a series of immunizations, blood is collected, and the serum containing the polyclonal antibodies is isolated and purified. These antibodies are then characterized for their sensitivity and specificity before being used in the development of an immunoassay like ELISA. rsc.orgnih.gov
Sample Preparation and Extraction Protocols for N-Methyltryptamine Analysis
Liquid-Liquid Extraction Techniques
Liquid-liquid extraction (LLE) is a fundamental and widely used sample preparation technique for isolating and concentrating analytes like N-Methyltryptamine from complex matrices such as urine or other biological fluids. nih.gov The method operates on the principle of differential partitioning of a compound between two immiscible liquid phases, typically an aqueous phase (the sample) and an organic solvent. elementlabsolutions.com
For N-Methyltryptamine, which is a basic compound, the pH of the aqueous sample is the most critical parameter controlling extraction efficiency. elementlabsolutions.com The protocol involves the following key steps:
pH Adjustment: The aqueous sample is alkalinized by adding a base to raise the pH well above the pKa of the N-methylamino group. This deprotonates the amine, converting the charged this compound into its neutral, free base form.
Extraction: An immiscible organic solvent (e.g., heptane, diethyl ether, or a mixture) is added to the sample. mdpi.com The mixture is vigorously agitated to facilitate the transfer of the neutral N-Methyltryptamine from the aqueous phase into the organic phase, where it is more soluble.
Phase Separation: The mixture is allowed to settle or is centrifuged to achieve a clear separation of the two liquid layers.
Analyte Recovery: The organic layer containing the analyte is carefully removed. This extract can then be concentrated and reconstituted in a suitable solvent for subsequent chromatographic analysis.
A technique known as "back-extraction" can be employed for further purification. elementlabsolutions.com Here, the N-Methyltryptamine in the organic phase is re-extracted into a fresh, acidic aqueous solution. The acidic pH protonates the amine, rendering it charged and highly water-soluble, thus transferring it back to the aqueous phase while leaving neutral impurities behind in the organic layer. elementlabsolutions.com
| Step | Parameter | Rationale |
| 1. Alkalinization | Adjust sample pH > pKa of NMT | To neutralize the amine group, increasing its lipophilicity. |
| 2. Solvent Addition | Choice of organic solvent (e.g., diethyl ether) | To provide a nonpolar phase into which the neutral NMT will partition. |
| 3. Agitation | Vortexing/Mixing | To maximize the surface area between phases and facilitate mass transfer. |
| 4. (Optional) Back-Extraction | Add acidic aqueous solution to organic extract | To protonate NMT, making it water-soluble again for further purification. |
Considerations for Aqueous and Organic Solvents in Sample Preparation
The selection of appropriate solvents is a critical step in the development of robust and reliable analytical methodologies for this compound (NMT HCl). The choice of solvent system directly impacts the efficiency of sample extraction, the stability of the analyte, and the compatibility with downstream analytical instrumentation. A thorough understanding of the solubility and stability of NMT HCl in various aqueous and organic solvents is therefore paramount for accurate quantification and qualitative analysis.
The polarity of the solvent plays a significant role in the solubilization of NMT HCl. Generally, polar solvents are more effective at dissolving polar compounds, following the principle of "like dissolves like". As the hydrochloride salt of a tryptamine, NMT HCl is a polar molecule, suggesting a higher solubility in polar solvents.
Solubility in Common Analytical Solvents
While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, solubility information for the free base, N-Methyltryptamine (NMT), and closely related tryptamine hydrochlorides can provide valuable insights. The following table summarizes the available solubility data for NMT and α-methyl Tryptamine hydrochloride, which can be used to infer the probable solubility characteristics of NMT HCl.
Interactive Data Table: Solubility of N-Methyltryptamine and Related Compounds
| Compound | Solvent | Solubility (mg/mL) |
| N-Methyltryptamine | Dimethylformamide (DMF) | 11 |
| N-Methyltryptamine | Dimethyl Sulfoxide (DMSO) | 5 |
| N-Methyltryptamine | Ethanol | 20 |
| N-Methyltryptamine | Ethanol:PBS (pH 7.2) (1:1) | 0.5 |
| α-methyl Tryptamine hydrochloride | Dimethylformamide (DMF) | 11 |
| α-methyl Tryptamine hydrochloride | Dimethyl Sulfoxide (DMSO) | 11 |
| α-methyl Tryptamine hydrochloride | Ethanol | 20 |
| α-methyl Tryptamine hydrochloride | PBS (pH 7.2) | 5 |
Data for N-Methyltryptamine and α-methyl Tryptamine hydrochloride are presented as an estimation of the solubility characteristics of this compound.
Based on this data, it is anticipated that NMT HCl will exhibit good solubility in polar protic solvents like ethanol and methanol, and in polar aprotic solvents such as DMF and DMSO. The solubility in aqueous solutions, such as phosphate-buffered saline (PBS), is also expected to be significant, which is crucial for the analysis of biological samples.
Impact of pH on Aqueous Solubility
For aqueous solutions, the pH is a critical factor influencing the solubility of NMT HCl. As a salt of a weak base, the solubility of NMT HCl is expected to be higher in acidic to neutral conditions where the amine group is protonated, enhancing its interaction with water molecules. In basic conditions, the protonated amine can be converted to the free base, which is generally less water-soluble. This pH-dependent solubility is a key consideration for liquid-liquid extraction procedures, where adjusting the pH of the aqueous phase can be used to selectively partition the analyte into an organic phase.
Solvent Considerations for Extraction
The choice of solvent for the extraction of NMT HCl from a sample matrix is dictated by the desired outcome of the analytical method. For exhaustive extraction, a solvent in which NMT HCl is highly soluble would be chosen. Conversely, for selective extraction, a solvent that preferentially dissolves NMT HCl over matrix components would be selected.
Commonly used organic solvents for the extraction of tryptamines from biological matrices include:
Methanol: Often used for its ability to precipitate proteins while solubilizing a wide range of analytes.
Acetonitrile: Another effective protein precipitating solvent, frequently used in sample preparation for liquid chromatography-mass spectrometry (LC-MS).
Ethyl Acetate: A moderately polar solvent that can be used for liquid-liquid extraction.
Dichloromethane and Chloroform: Non-polar solvents that can be effective for extracting the free base form of tryptamines after basification of the aqueous sample. However, studies on the related compound N,N-Dimethyltryptamine (DMT) have shown that dichloromethane can react with the analyte under certain conditions, leading to the formation of artifacts acs.org. Therefore, the use of chlorinated solvents should be carefully evaluated for potential reactivity with NMT.
The efficiency of extraction can often be improved by using solvent mixtures. For instance, a mixture of a polar organic solvent with an aqueous buffer can enhance the disruption of sample matrices and improve the recovery of the target analyte. The use of acidified organic solvents can also be beneficial for extracting the protonated form of NMT.
Solvent Stability
The stability of NMT HCl in the chosen solvent system is crucial to prevent degradation of the analyte during sample preparation and analysis. Tryptamines can be susceptible to oxidation and other degradation pathways, which can be influenced by the solvent, temperature, and presence of light. It is important to perform stability studies to ensure that the concentration of NMT HCl remains constant over the time course of the analytical procedure. For instance, stock solutions of NMT HCl in organic solvents should be stored at low temperatures and protected from light to minimize degradation. The stability in aqueous solutions at different pH values should also be assessed, particularly if samples are to be stored for extended periods before analysis.
Pharmacological Characterization and Molecular Mechanisms of N Methyltryptamine Pre Clinical Studies
Receptor Binding and Functional Activity Studies
N-Methyltryptamine demonstrates significant activity at serotonin (B10506) receptors, particularly the 5-HT2A receptor. It acts as a potent full agonist at the human 5-HT2A receptor. wikipedia.org In contrast, NMT has been found to be inactive at the 5-HT1A receptor. wikipedia.org While specific studies on NMT's direct interaction with the 5-HT7 receptor are not extensively detailed in the provided results, the broader family of tryptamines and their derivatives are known to interact with a variety of serotonin receptors. nih.gov The 5-HT7 receptor, coupled to Gs proteins, is involved in the regulation of various central nervous system functions, including mood and cognition. nih.gov
Table 1: N-Methyltryptamine Activity at Serotonin Receptors
| Receptor | Activity | EC50 (nM) | Emax (%) | Reference |
|---|---|---|---|---|
| 5-HT2A | Full Agonist | 50.7 | 96 | wikipedia.org |
| 5-HT1A | Inactive | - | - | wikipedia.org |
A noteworthy characteristic of N-Methyltryptamine's interaction with the 5-HT2A receptor is its apparent biased agonism. wikipedia.org While it potently activates the Gq-protein signaling pathway, it has been reported to be inactive in recruiting the β-arrestin2 pathway. wikipedia.orgnih.gov This functional selectivity, where a ligand preferentially activates one signaling pathway over another, is a key area of research in G protein-coupled receptor (GPCR) pharmacology. psilosybiini.info The differential activation of signaling cascades by various agonists at the same receptor can lead to distinct physiological outcomes. psilosybiini.infonih.gov For instance, some studies propose that the lack of tolerance development to certain tryptamines may be related to their biased agonism at the 5-HT2A receptor, with less potent recruitment of β-arrestin2 being linked to reduced receptor downregulation. wikipedia.org
Glutamate (B1630785): While direct studies on NMT and glutamate receptors are limited in the provided results, the broader class of tryptamines, such as DMT, are known to interact with ionotropic and metabotropic glutamate receptors. nih.gov Furthermore, there is evidence of cross-talk between the acetylcholine (B1216132) and glutamate systems, where acetylcholine can potentiate responses mediated by the NMDA subtype of glutamate receptors. nih.gov
Dopamine (B1211576): N-Methyltryptamine acts as a releasing agent for dopamine, although with significantly lower potency compared to its effects on serotonin. wikipedia.org Its EC50 for dopamine release is 321 nM. wikipedia.org
Acetylcholine: N-Methyltryptamine's direct interaction with acetylcholine receptors is not well-defined in the provided search results. However, its close analog, N,N-Dimethyltryptamine (DMT), has been shown to decrease acetylcholine concentrations in the corpus striatum, potentially by directly releasing it. nih.gov
Trace Amine-Associated Receptor (TAAR): Tryptamine (B22526), the precursor to NMT, is a known agonist at the Trace Amine-Associated Receptor 1 (TAAR1). wikipedia.org TAAR1 is a GPCR that plays a role in regulating the neurotransmission of dopamine, norepinephrine (B1679862), and serotonin. wikipedia.org Trace amines, including tryptamine and its N-methylated derivatives, are synthesized from corresponding amino acids and are thought to interact with TAARs. nih.gov
Sigma-1 Receptor: N-Methyltryptamine binds to the sigma-1 receptor. nih.gov The sigma-1 receptor is a unique protein located at the endoplasmic reticulum membrane and is implicated in a variety of cellular functions and neurological conditions. nih.gov The endogenous hallucinogen N,N-dimethyltryptamine (DMT) is also a known ligand for the sigma-1 receptor. nih.govnih.gov
Table 2: N-Methyltryptamine Interaction with Other Neurotransmitter Systems
| Target | Interaction | EC50 (nM) | Reference |
|---|---|---|---|
| Dopamine Transporter | Releasing Agent | 321 | wikipedia.org |
| Norepinephrine Transporter | Releasing Agent | 733 | wikipedia.org |
| Sigma-1 Receptor | Binding | - | nih.gov |
| TAAR1 | Agonism (inferred from tryptamine) | - | wikipedia.org |
Intracellular Signaling Pathways and Cellular Responses
G-Protein Coupled Receptor Signaling (e.g., Gq Pathway)
The intracellular signaling cascades initiated by N-Methyltryptamine are predominantly mediated through its interaction with G-protein coupled receptors (GPCRs). NMT functions as a potent full agonist at the serotonin 5-HT₂ₐ receptor, which is known to couple to the Gq family of G-proteins. wikipedia.org The activation of the 5-HT₂ₐ receptor by NMT initiates the Gq signaling pathway, which in turn stimulates phospholipase C (PLC). youtube.comyoutube.com This is a critical first step in the intracellular signal transduction cascade, converting the extracellular binding event into a cellular response. nih.govnih.gov
The activation of the Gq pathway is a common mechanism for many psychoactive tryptamines, leading to a cascade of intracellular events that ultimately modulate neuronal activity. nih.gov
Beta-Arrestin Recruitment and Receptor Desensitization
Beta-arrestins are key proteins in the regulation of GPCR signaling, mediating receptor desensitization and internalization. multispaninc.com Following agonist binding and subsequent receptor phosphorylation by G protein-coupled receptor kinases (GRKs), beta-arrestins are recruited to the receptor. multispaninc.com This interaction sterically hinders further G-protein coupling, effectively dampening the signal. multispaninc.com
Interestingly, N-Methyltryptamine has been reported to be inactive in activating the β-arrestin pathway at the 5-HT₂ₐ receptor. wikipedia.org This suggests that NMT may act as a "biased agonist," preferentially activating the G-protein signaling cascade over the beta-arrestin pathway. wikipedia.orgnih.govnoaa.gov This biased agonism could contribute to the specific pharmacological profile of NMT, potentially leading to different downstream cellular effects compared to agonists that strongly recruit beta-arrestin. nih.govnoaa.govnih.gov
Modulation of Phospholipase Activity and Second Messenger Formation (e.g., Arachidonic Acid, Inositol (B14025) Phosphate)
As a direct consequence of NMT-induced Gq-protein activation, phospholipase C (PLC) is stimulated. youtube.comyoutube.com Activated PLC acts on the membrane phospholipid, phosphatidylinositol 4,5-bisphosphate (PIP₂), cleaving it into two crucial second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). youtube.comyoutube.com
IP₃ diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium. youtube.comcreative-bioarray.com DAG, in concert with the increased intracellular calcium, activates protein kinase C (PKC). nih.gov While direct studies on NMT's specific modulation of arachidonic acid are not extensively detailed, the activation of the PLC pathway is a known upstream event that can lead to the liberation of arachidonic acid through the action of phospholipase A₂. The generation of these second messengers, particularly inositol phosphates and the subsequent calcium release, represents a critical amplification step in the signaling cascade initiated by NMT. nih.govnih.gov
In Vitro Pharmacological Assays and Models
Cell-Based Functional Assays (e.g., Ca²⁺ Mobilization)
To investigate the functional activity of N-Methyltryptamine at its target receptors, researchers utilize various in vitro cell-based assays. A prominent method for studying Gq-coupled receptor activation is the calcium mobilization assay. creative-bioarray.comnih.govnih.gov This assay directly measures the increase in intracellular calcium concentration that occurs as a downstream consequence of the IP₃-mediated pathway. creative-bioarray.com
In this type of assay, cells expressing the receptor of interest (e.g., the 5-HT₂ₐ receptor) are loaded with a fluorescent calcium indicator dye. creative-bioarray.comresearchgate.net Upon application of NMT, the activation of the Gq pathway leads to the release of calcium from intracellular stores, causing an increase in fluorescence that can be measured in real-time. creative-bioarray.comresearchgate.net This provides a quantitative measure of the agonist efficacy and potency of NMT at the receptor. Such assays are instrumental in characterizing the pharmacological profile of NMT and similar compounds in a controlled, high-throughput manner. nih.gov
Interactive Data Table: N-Methyltryptamine (NMT) Pharmacological Data
| Parameter | Receptor/Transporter | Value | Notes |
| EC₅₀ | 5-HT₂ₐ Receptor | 50.7 nM | Full agonist |
| Eₘₐₓ | 5-HT₂ₐ Receptor | 96% | |
| β-Arrestin Recruitment | 5-HT₂ₐ Receptor | Inactive | Biased agonist |
| EC₅₀ (Release) | Serotonin | 22.4 nM | |
| EC₅₀ (Release) | Dopamine | 321 nM | 14-fold weaker than serotonin |
| EC₅₀ (Release) | Norepinephrine | 733 nM | 33-fold weaker than serotonin |
Radioligand Binding Studies
Radioligand binding assays are crucial in determining the affinity of a compound for various receptors. In the case of N-Methyltryptamine (NMT), studies have shown it to be a potent full agonist at the serotonin 5-HT₂ₐ receptor, with a reported EC₅₀ value of 50.7 nM and a maximal efficacy (Eₘₐₓ) of 96%. wikipedia.org Notably, it appears to be a biased agonist, as it has been reported to be inactive in activating the β-arrestin pathway of this receptor. wikipedia.org Further research indicates that NMT is also a potent serotonin releasing agent, with an EC₅₀ of 22.4 nM. wikipedia.org Its activity as a dopamine and norepinephrine releasing agent is considerably weaker, with EC₅₀ values of 321 nM and 733 nM, respectively. wikipedia.org Preclinical data also indicate that NMT is not an agonist at the serotonin 5-HT₁ₐ receptor. wikipedia.org
Table 1: Radioligand Binding Profile of N-Methyltryptamine
| Receptor/Transporter | Affinity/Activity | Value (nM) | Reference |
|---|---|---|---|
| 5-HT₂ₐ Receptor | Full Agonist (EC₅₀) | 50.7 | wikipedia.org |
| Serotonin Transporter (SERT) | Releasing Agent (EC₅₀) | 22.4 | wikipedia.org |
| Dopamine Transporter (DAT) | Releasing Agent (EC₅₀) | 321 | wikipedia.org |
| Norepinephrine Transporter (NET) | Releasing Agent (EC₅₀) | 733 | wikipedia.org |
Behavioral Pharmacology in Animal Models
Assessment of Elicited Behavioral Pharmacology in Rodents
The head-twitch response (HTR) in rodents is a well-established behavioral proxy for 5-HT₂ₐ receptor activation and is often used to screen for potential hallucinogenic properties of compounds. nih.govnih.gov Studies have shown that N-methyltryptamines are capable of inducing the head-twitch response in mice. researchgate.net This behavioral effect is consistent with NMT's known potent agonism at the 5-HT₂ₐ receptor.
While specific studies detailing a broad range of elicited behaviors for NMT are limited, research on the closely related compound N,N-Dimethyltryptamine (DMT) in pargyline-pretreated rodents has shown a dose-dependent behavioral syndrome. This syndrome includes hyperactivity, prostration, hindlimb abduction, mild tremor, Straub tail, retropulsion, and jerking. nih.govnih.gov However, it is important to note that the behavioral syndrome induced by DMT differs from that of other tryptamines like L-tryptophan and quipazine, as it lacks forepaw treading and head-weaving and presents with only mild tremors. nih.govnih.gov
Drug Discrimination Paradigms
Drug discrimination studies in animals are used to assess the subjective effects of a compound by training animals to distinguish between the effects of a known drug and a placebo. In studies involving tryptamines, animals trained to discriminate the hallucinogenic agent 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane (DOM) from saline were tested with various indolealkylamine derivatives. These studies have generally found that α-methyl analogs are more active than their N-methyl counterparts. frontiersin.org
While direct drug discrimination data for NMT is scarce, studies on related compounds provide some context. For instance, N,N-diisopropyltryptamine (DiPT) fully substituted for the discriminative stimulus effects of LSD, DOM, and MDMA, but N,N-Dimethyltryptamine (DMT) only partially substituted for DiPT. wikipedia.org Furthermore, some substituted tryptamines have been shown to fully substitute for the discriminative stimulus effects of DOM. acs.org However, isoDMT, another structural analog, does not produce hallucinogen-like stimulus generalization in animal drug discrimination tests. researchgate.net
Investigation of Locomotor Activity Modulation
The effect of N-Methyltryptamine on locomotor activity in rodents has not been extensively documented in dedicated studies. However, research on related tryptamines provides some indication of potential effects. For example, α-methyltryptamine (AMT) has been shown to induce a significant and long-lasting increase in spontaneous activity in mice. acs.org This hyperactivity was found to be dependent on both dopamine and serotonin systems. acs.org
In contrast, another related compound, 5-MeO-AMT, produces hypolocomotion rather than hyperactivity. wikipedia.org Studies on N,N-Dimethyltryptamine (DMT) have identified a hyperactivity component in the behavioral syndrome it induces in pargyline-pretreated mice. nih.govnih.gov This hyperactivity appears to be mediated by dopamine mechanisms. nih.govnih.gov Given the varied effects of closely related compounds, specific preclinical studies are needed to definitively characterize the impact of N-Methyltryptamine on locomotor activity.
Metabolic Pathways and Biotransformation of N Methyltryptamine Pre Clinical Focus
Pathways of Degradation and Elimination
The breakdown of NMT is a multifaceted process involving oxidative deamination, N-oxidation, and N-demethylation, primarily mediated by a range of enzymes.
Oxidative Deamination via Monoamine Oxidases (MAO)
A primary route for the metabolism of NMT, similar to other monoamines like N,N-Dimethyltryptamine (DMT), is oxidative deamination catalyzed by monoamine oxidases (MAOs). nih.govnih.gov This enzymatic process converts the amine group of the tryptamine (B22526) into an aldehyde. This reaction also produces byproducts such as ammonia (B1221849) and hydrogen peroxide. nih.gov Subsequently, the resulting aldehyde is further oxidized by aldehyde dehydrogenase (ALDH) to form a carboxylic acid. nih.gov In the case of NMT, this pathway leads to the formation of indole-3-acetic acid (IAA). nih.govresearchgate.net
N-Oxidation and N-Demethylation Metabolic Routes
In addition to oxidative deamination, NMT can undergo N-oxidation and N-demethylation. wikipedia.orgscribd.com N-oxidation involves the addition of an oxygen atom to the nitrogen of the methylamino group, forming N-Methyltryptamine-N-oxide. This pathway is a common metabolic route for tertiary amines. nih.gov
N-demethylation, the removal of the methyl group, would convert NMT back to its precursor, tryptamine. wikipedia.orgresearchgate.net This process is catalyzed by specific enzymes and represents another route for the biotransformation of NMT. nih.gov
Role of Cytochrome P450 Enzymes (CYPs) and Flavin-Containing Monooxygenases (FMOs)
The biotransformation of NMT is significantly influenced by two major enzyme superfamilies: Cytochrome P450 (CYP) and Flavin-Containing Monooxygenases (FMOs). nih.govnih.gov
CYP enzymes, a diverse group of heme-containing proteins primarily found in the liver, are responsible for the metabolism of a vast number of xenobiotics and endogenous compounds. nih.govmdpi.com Specific CYP isozymes, such as CYP2D6 and CYP2C19, have been identified as being involved in the metabolism of related tryptamines like DMT, suggesting a likely role in NMT metabolism as well. nih.govtandfonline.com These enzymes can catalyze oxidative reactions, including demethylation. mdpi.comnih.gov
FMOs are another class of enzymes that catalyze the oxygenation of various heteroatom-containing compounds, including amines. nih.govwikipedia.org They are known to be involved in the N-oxidation of tertiary amines. nih.gov Given that NMT is a secondary amine, the role of FMOs in its N-oxidation is a plausible metabolic pathway. nih.govindexcopernicus.com
Formation of Key Metabolites (e.g., Indole-3-acetic acid, DMT-N-oxide, Hydroxylated Derivatives)
The metabolic processes described above result in the formation of several key metabolites. The primary metabolite formed through oxidative deamination is Indole-3-acetic acid (IAA) . nih.govconsensus.app N-oxidation leads to the formation of NMT-N-oxide . While DMT-N-oxide is a known metabolite of DMT, the direct conversion of NMT to DMT-N-oxide is not a primary pathway; rather, NMT would first be methylated to DMT, which is then oxidized. nih.govnih.gov
Hydroxylated derivatives can also be formed, where a hydroxyl group is added to the indole (B1671886) ring of the NMT molecule. scribd.com This hydroxylation can occur at various positions on the indole nucleus and is often a prelude to further conjugation reactions, such as glucuronidation or sulfation, which increase water solubility and facilitate excretion. mdpi.com
Metabolic Enzyme Characterization in Non-Human Systems
To understand the intricacies of NMT metabolism without the complexities of in vivo human studies, researchers rely on non-human systems, particularly in vitro models.
In Vitro Metabolism Studies Using Microsomes
A widely used in vitro tool for studying drug metabolism is the use of liver microsomes. researchgate.net Microsomes are vesicle-like artifacts formed from the endoplasmic reticulum of liver cells (hepatocytes) when they are broken up in the laboratory. They contain a high concentration of drug-metabolizing enzymes, particularly CYPs and FMOs. researchgate.net
In these studies, NMT would be incubated with liver microsomes from various species (e.g., rat, mouse, or human) along with necessary cofactors like NADPH. researchgate.net By analyzing the reaction mixture over time using techniques like liquid chromatography-mass spectrometry (LC-MS), researchers can identify the metabolites formed and calculate the rate of metabolism. nih.govresearchgate.net These experiments allow for the determination of which specific CYP or FMO enzymes are responsible for the different metabolic pathways by using specific inhibitors for each enzyme. tandfonline.comnih.gov For example, the involvement of CYP2D6 in the metabolism of similar compounds has been demonstrated in studies using human liver microsomes. tandfonline.comtandfonline.com
Identification of Species-Specific Metabolic Profiles
The biotransformation of N-Methyltryptamine (NMT) in preclinical models is crucial for understanding its metabolic fate and for the extrapolation of toxicological data to humans. While direct comparative studies on the metabolism of NMT across different species are limited in publicly available literature, significant insights can be drawn from research on structurally related tryptamines and the known enzymatic activities in commonly used laboratory animals such as rats, mice, and dogs. The primary metabolic pathways anticipated for NMT include N-demethylation, oxidative deamination, and hydroxylation, with notable species-specific variations in the prominence of these routes.
In preclinical studies, the metabolism of tryptamines is predominantly investigated using in vitro models, such as liver microsomes, and in vivo analysis of urine and plasma. These studies reveal that the metabolic profile of a given compound can differ significantly between species due to variations in the expression and activity of metabolic enzymes, particularly the Cytochrome P450 (CYP) superfamily and monoamine oxidase (MAO).
Research on analogous compounds, such as α-methyltryptamine (α-MT) and N,N-dimethyltryptamine (DMT), provides a foundational understanding of the likely metabolic transformations of NMT. For instance, studies in rats have identified various hydroxylated and oxidized metabolites of tryptamine derivatives, suggesting that NMT would undergo similar biotransformations. These transformations are critical for the detoxification and elimination of the compound from the body.
The following tables summarize the anticipated metabolic profiles of N-Methyltryptamine in rat, mouse, and dog models, based on findings from related tryptamine compounds and general knowledge of species-specific drug metabolism.
Metabolic Profile of N-Methyltryptamine in Rats
Rats are a common model in preclinical toxicology. Studies on related tryptamines in rats indicate that hydroxylation and N-oxidation are significant metabolic pathways. The primary enzyme systems involved are the Cytochrome P450s and monoamine oxidases.
| Metabolite | Metabolic Pathway | Enzymes Implicated (Presumed) | Significance in Rats |
| Tryptamine | N-Demethylation | CYP enzymes | Minor pathway |
| Indole-3-acetic acid (IAA) | Oxidative deamination of NMT and Tryptamine | Monoamine Oxidase (MAO), Aldehyde Dehydrogenase | Major metabolite |
| Hydroxy-N-Methyltryptamine (various isomers, e.g., 6-OH-NMT) | Aromatic Hydroxylation | CYP enzymes (e.g., CYP2D family) | Significant pathway |
| N-Methyltryptamine-N'-oxide | N-Oxidation | Flavin-containing monooxygenases (FMO), CYP enzymes | Potential metabolite |
This table is based on inferred metabolic pathways from studies on structurally similar compounds in rats.
Metabolic Profile of N-Methyltryptamine in Mice
Mice often exhibit higher rates of metabolism compared to rats. While specific data on NMT metabolism in mice is scarce, it is expected that the general pathways would be similar to rats, with potential quantitative differences in metabolite formation.
| Metabolite | Metabolic Pathway | Enzymes Implicated (Presumed) | Significance in Mice |
| Tryptamine | N-Demethylation | CYP enzymes | Likely a minor pathway |
| Indole-3-acetic acid (IAA) | Oxidative deamination of NMT and Tryptamine | Monoamine Oxidase (MAO), Aldehyde Dehydrogenase | Expected to be a major metabolite |
| Hydroxy-N-Methyltryptamine (various isomers) | Aromatic Hydroxylation | CYP enzymes | Expected to be a significant pathway |
| N-Methyltryptamine-N'-oxide | N-Oxidation | Flavin-containing monooxygenases (FMO), CYP enzymes | Potential metabolite |
This table is based on inferred metabolic pathways from studies on structurally similar compounds and general principles of drug metabolism in mice.
Metabolic Profile of N-Methyltryptamine in Dogs
Dogs can have distinct metabolic profiles compared to rodents, particularly concerning N-methylation and the activity of certain CYP isoforms. Research has identified a non-specific N-methyltransferase in dog liver, which could be involved in both the formation and further metabolism of NMT.
| Metabolite | Metabolic Pathway | Enzymes Implicated (Presumed) | Significance in Dogs |
| Tryptamine | N-Demethylation | CYP enzymes | Potential pathway, species variability expected |
| Indole-3-acetic acid (IAA) | Oxidative deamination of NMT and Tryptamine | Monoamine Oxidase (MAO), Aldehyde Dehydrogenase | Expected to be a major metabolite |
| Hydroxy-N-Methyltryptamine (various isomers) | Aromatic Hydroxylation | CYP enzymes | Significant pathway, potential for different isomer profile than rodents |
| N-Methyltryptamine-N'-oxide | N-Oxidation | Flavin-containing monooxygenases (FMO), CYP enzymes | Potential metabolite |
This table is based on inferred metabolic pathways from studies on structurally similar compounds and known species differences in drug metabolism in dogs.
Ecological and in Planta Research on N Methyltryptamine
Role of N-Methyltryptamine in Plant Biology and Biochemistry
The presence of N-Methyltryptamine and its derivatives in plants is not coincidental; these compounds play specific roles in the plant's interaction with its environment, particularly in defense against herbivores and pathogens.
Plants have developed complex biochemical defense mechanisms to deter herbivores and combat pathogens. nih.goveurekalert.org The production of secondary metabolites, such as alkaloids, is a key component of this defense strategy. nih.gov While direct research on the specific defensive properties of N-Methyltryptamine is ongoing, the activities of closely related compounds and its distribution patterns in plants provide strong evidence for its role as a defensive agent.
In Citrus species, for instance, N-methylated tryptamine (B22526) derivatives are considered part of the plant's chemical defense system. acs.orgresearchgate.net The compound N,N,N-trimethyltryptamine, a further methylated derivative of NMT, has been found to possess nicotine-like activity, acting on acetylcholine (B1216132) receptors. acs.orgacs.org This neurotoxic activity can be a potent deterrent to insect herbivores. The hypothesis that these compounds serve a defensive function is supported by their higher concentrations in tissues that are more vulnerable to attack, such as leaves and seeds. acs.orgresearchgate.net The accumulation of these alkaloids, including NMT, suggests they contribute to protecting the plant from various biotic threats. acs.org
The concentration of N-Methyltryptamine is not uniform throughout the plant. Studies have shown that its distribution varies significantly across different tissues, which aligns with its proposed role in defense. NMT has been identified in the bark, shoots, and leaves of various plant genera, including Acacia, Virola, Mimosa, and Desmanthus. wikipedia.orgcloud-clone.com
Research on the bergamot plant (Citrus bergamia) revealed the differential expression of N-methylated tryptamines in its various parts. acs.org While N,N,N-trimethyltryptamine was the most abundant in leaves, NMT and other precursors were also present, indicating a dynamic biosynthetic process within the plant's tissues. acs.org
Table 1: Distribution of N-Methyltryptamine and Related Alkaloids in Various Plant Tissues
This table provides examples of NMT distribution. Concentrations can be highly variable.
| Plant Species | Plant Part | Alkaloids Detected (including NMT) | Reference |
|---|---|---|---|
| Acacia burkittii | Leaves | 0.1% total alkaloids, mostly NMT | wikipedia.org |
| Acacia simplicifolia | Bark | 1.44% NMT | wikipedia.org |
| Acacia simplicifolia | Twigs | 0.29% NMT | wikipedia.org |
| Citrus bergamia (Bergamot) | Leaves, Peel, Juice, Seeds | Tryptophan, Tryptamine, N-Methyltryptamine, N,N-Dimethyltryptamine, N,N,N-Trimethyltryptamine | acs.org |
| General (Various Genera) | Bark, Shoots, Leaves | N-Methyltryptamine, N,N-Dimethyltryptamine (DMT), 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) | wikipedia.org |
Inter-species Variation in Tryptamine Content
There is considerable variation in the type and concentration of tryptamine alkaloids among different plant species. acs.orgwikipedia.org The genus Acacia is well-known for producing a wide array of these compounds, with significant differences observed even between closely related species. wikipedia.org
For example, Acacia acuminata contains high levels of N,N-dimethyltryptamine (DMT) in its bark and leaves, with young leaves containing mostly tryptamine. wikipedia.org In contrast, the leaves of Acacia burkittii contain alkaloids that are predominantly N-Methyltryptamine. wikipedia.org Some species, like Acacia adunca, produce other related compounds like β-methyl-phenethylamine, highlighting the diverse biosynthetic pathways within the genus. wikipedia.org Similarly, studies on the Citrus genus have found N-methylated tryptamine derivatives in all examined plants, though the specific concentrations and profiles of these compounds vary. acs.orgresearchgate.net
Table 2: Variation in Major Tryptamine Alkaloids Across Different Acacia Species
This table illustrates the diversity of tryptamine alkaloid profiles in the genus Acacia.
| Species | Primary Alkaloids Detected | Reference |
|---|---|---|
| Acacia acuminata | DMT, Tryptamine | wikipedia.org |
| Acacia burkittii | NMT, Tryptamine | wikipedia.org |
| Acacia confusa | NMT, DMT | wikipedia.org |
| Acacia obtusifolia | NMT (up to 2/3 of total alkaloids) | wikipedia.org |
Environmental and Growth Condition Influences on N-Methyltryptamine Production
The production of secondary metabolites in plants is not static but is influenced by a range of environmental and developmental factors. nih.govmdpi.com While specific studies on NMT are limited, research on the closely related alkaloid DMT in Psychotria viridis provides significant insights into how external conditions can affect tryptamine production. scielo.brresearchgate.net
Factors such as seasonality, altitude, latitude, and biome type have been shown to have the greatest effects on the concentration of DMT. scielo.br Nutrient availability is also critical; a positive correlation has been established between the levels of nitrogen and magnesium in the leaves and the amount of DMT produced. scielo.br This is logical, as nitrogen is a fundamental component of all alkaloids. mdpi.com Other factors that can influence plant secondary metabolism include light intensity, water availability (drought stress), and temperature. mdpi.comfrontiersin.org Given that NMT shares a biosynthetic pathway with DMT, originating from tryptophan, it is highly probable that its production is similarly influenced by these environmental and growth conditions. researchgate.netnih.gov The adaptation of a plant to different ecosystems can lead to significant variations in its chemical profile as it responds to various biotic and abiotic stresses. researchgate.net
Theoretical and Computational Studies of N Methyltryptamine Hydrochloride
In Silico Modeling of Molecular Interactions
In silico modeling encompasses a variety of computational techniques to simulate and predict the interactions of molecules. nih.govnumberanalytics.com These methods are instrumental in drug discovery and molecular biology for predicting how a ligand like N-Methyltryptamine might bind to a protein and the nature of this interaction. numberanalytics.comnih.gov
Receptor docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govnih.gov This technique is crucial for understanding the molecular basis of a drug's or a bioactive molecule's mechanism of action. For N-Methyltryptamine, docking simulations can elucidate its interactions with specific protein targets.
N-Methyltryptamine is known to be a potent full agonist at the serotonin (B10506) 5-HT2A receptor. wikipedia.org Molecular docking studies can model the binding of NMT within the active site of this receptor, identifying key amino acid residues involved in the interaction. These interactions are fundamental to its function as a serotonin receptor agonist. wikipedia.org
A crystal structure of a bacterial tryptamine (B22526) receptor, QacR, in complex with N-Methyltryptamine (ligand ID: 1HU) has been resolved (PDB ID: 4IYG), providing experimental validation for computational models of how NMT binds to tryptamine receptors. nih.gov Such structural data is invaluable for refining docking simulations and understanding the specific molecular determinants of binding.
Table 1: Known Receptor Interactions of N-Methyltryptamine
| Receptor | Activity | EC₅₀ (nM) | Eₘₐₓ (%) |
|---|---|---|---|
| Serotonin 5-HT2A | Full Agonist | 50.7 | 96 |
| Serotonin 5-HT1A | Inactive | - | - |
This table is based on available pharmacological data. wikipedia.org EC₅₀ represents the half-maximal effective concentration, and Eₘₐₓ represents the maximal efficacy.
Allosteric sites are binding sites on a protein that are distinct from the primary (orthosteric) binding site. nih.govarxiv.org The binding of a molecule to an allosteric site can modulate the protein's activity. csmres.co.ukprismbiolab.com Computational methods for predicting allosteric sites have become increasingly important in drug discovery for identifying novel regulatory mechanisms. prismbiolab.comnih.gov
Various computational tools and algorithms have been developed to predict potential allosteric sites on proteins. nih.govarxiv.orgcsmres.co.uk These methods often rely on analyzing protein structures for cryptic pockets that may become accessible upon ligand binding or through conformational changes. nih.gov Techniques such as molecular dynamics simulations and normal mode analysis can be employed to sample different protein conformations and identify potential allosteric pockets. nih.gov
While these computational approaches are powerful, specific in silico studies predicting allosteric binding sites for N-Methyltryptamine on its target receptors are not widely documented in the current scientific literature. The application of such predictive tools could, however, reveal novel ways in which the activity of receptors interacting with NMT might be modulated.
Quantum Chemical Calculations for Structural and Reactivity Predictions
Quantum chemical calculations, such as Density Functional Theory (DFT) and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods, provide a detailed understanding of the electronic structure, stability, and reactivity of molecules. nih.govyoutube.com These methods can be applied to N-Methyltryptamine to predict its conformational preferences, electronic properties, and reaction mechanisms at an atomic level.
A study utilizing QM:MM calculations on the enzymatic reaction of tryptamine and N,N-dimethyltryptamine (DMT) with monoamine oxidase A (MAO-A) has provided insights that can be extrapolated to N-Methyltryptamine. nih.gov This research suggests that the oxidation of these amines proceeds via a hybrid mechanism involving both proton and hydride transfer. nih.gov Given that NMT is the intermediate between tryptamine and DMT, its metabolic breakdown by MAO-A is likely to follow a similar mechanistic pathway. The study also indicated that the oxidation of the tertiary amine DMT has a lower activation barrier than the primary amine tryptamine, suggesting that the reactivity of NMT, a secondary amine, would fall between these two. nih.gov
DFT has been employed to analyze the structural and vibrational properties of related tryptamines like bufotenine. nih.gov Similar computational approaches can be used to predict the optimized geometry, vibrational frequencies, and other electronic properties of N-Methyltryptamine, which are crucial for its characterization. Furthermore, studies on the substitution reactivity of tryptamine-containing metal complexes have shed light on the chemical behavior of the tryptamine scaffold. nih.govrsc.org
Table 2: Predicted Collision Cross Sections for N-Methyltryptamine
| Predictor | Adduct Type | CCS Value (Ų) |
|---|---|---|
| DarkChem | [M+H]⁺ | 138.366 |
| DarkChem | [M-H]⁻ | 137.392 |
| DeepCCS | [M-2H]⁻ | 170.303 |
| DeepCCS | [M+Na]⁺ | 145.682 |
| AllCCS | [M+H]⁺ | 138.4 |
Collision Cross Section (CCS) is a measure of the ion's size and shape in the gas phase, often predicted using computational methods. Data sourced from the Human Metabolome Database. hmdb.ca
Computational Approaches for Metabolite Prediction and Pathway Analysis
Computational tools play a significant role in predicting the metabolic fate of a compound. nih.govnih.gov These in silico methods can identify potential metabolites and elucidate metabolic pathways, which is essential for understanding the pharmacokinetics and duration of action of a substance. mdpi.comresearchgate.net
N-Methyltryptamine is a known human metabolite, biosynthesized from tryptamine and also a metabolite of N,N-dimethyltryptamine (DMT). nih.govwikipedia.orgwikipedia.org It is subject to extensive first-pass metabolism, primarily by monoamine oxidase A (MAO-A). wikipedia.orgnih.gov In silico studies on the metabolism of the structurally similar DMT have shown the involvement of cytochrome P450 enzymes, specifically CYP2D6 and to a lesser extent CYP2C19, in its metabolism. nih.gov This suggests that these enzymes may also contribute to the metabolic clearance of N-Methyltryptamine.
Metabolite prediction software can be used to forecast the products of NMT metabolism. Based on the known metabolic pathways of other tryptamines, predicted metabolites of NMT would likely include products of N-demethylation (to tryptamine), oxidation by MAO-A (to indole-3-acetaldehyde, which is then converted to indole-3-acetic acid), and hydroxylation of the indole (B1671886) ring, followed by conjugation reactions such as glucuronidation and sulfation. mdpi.comresearchgate.net
Table 3: Predicted and Known Metabolic Pathways of N-Methyltryptamine
| Metabolic Reaction | Enzyme(s) | Resulting Metabolite(s) |
|---|---|---|
| N-Demethylation | Cytochrome P450 (e.g., CYP2D6) | Tryptamine |
| Oxidative Deamination | Monoamine Oxidase A (MAO-A) | Indole-3-acetaldehyde, Indole-3-acetic acid |
| Indole Hydroxylation | Cytochrome P450 | Hydroxy-N-methyltryptamine isomers |
| O-Glucuronidation | UGTs | Hydroxy-N-methyltryptamine glucuronide |
| O-Sulfation | SULTs | Hydroxy-N-methyltryptamine sulfate |
This table summarizes likely metabolic transformations based on known tryptamine metabolism. mdpi.comresearchgate.netnih.gov UGTs (UDP-glucuronosyltransferases) and SULTs (Sulfotransferases) are conjugating enzymes.
Q & A
Q. What are the optimized synthetic routes for N-Methyltryptamine Hydrochloride (NMT·HCl), and how can purity be validated?
Methodological Answer:
- Synthesis : A common method involves reducing N-formyltryptamine with lithium aluminum hydride (LAH) in anhydrous tetrahydrofuran (THF) under argon, followed by reflux and acidification with HCl to form the hydrochloride salt. Critical parameters include strict anhydrous conditions and inert gas use to prevent oxidation .
- Purification : Distillation (135–145°C at 0.1 mmHg) yields the free base, which is neutralized with HCl in isopropanol to crystallize the hydrochloride salt. Yield: ~70% .
- Validation : Use IR spectroscopy (peaks at 748, 850, 1009, 1104 cm⁻¹) and mass spectrometry (parent ion m/z 174) to confirm structure. Purity can be assessed via HPLC with UV detection at 280 nm .
| Key Data | Values/Peaks | Reference |
|---|---|---|
| Free Base Melting Point | 90°C (darkens in air) | |
| Hydrochloride Melting Point | 178–180°C | |
| IR Peaks (Hydrochloride) | 748, 850, 1009, 1104 cm⁻¹ |
Q. Which analytical techniques are recommended for assessing NMT·HCl stability in aqueous buffers?
Methodological Answer:
- Stability Studies : Conduct accelerated degradation studies under varying pH (1–12), temperature (25–60°C), and light exposure. Monitor degradation via HPLC with a C18 column and mobile phase (e.g., acetonitrile:buffer, 70:30) .
- Kinetic Analysis : Calculate degradation rate constants (k) and half-life (t₁/₂) using first-order kinetics. Validate method per ICH guidelines (precision ±2%, recovery 98–102%) .
Q. What safety protocols are critical for handling NMT·HCl in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and eye protection. Work in a fume hood to avoid inhalation .
- First Aid : For skin contact, rinse with water for 15 minutes. For ingestion, seek immediate medical attention. Store in airtight containers under argon to prevent oxidation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported receptor binding affinities of NMT·HCl?
Methodological Answer:
- Assay Design : Compare radioligand displacement assays (e.g., 5-HT₂A vs. TAAR1 receptors) using consistent cell lines (e.g., HEK293 transfected with human receptors). Control for buffer ionic strength and incubation time .
- Data Normalization : Express results as Ki values using Cheng-Prusoff equation to account for ligand concentration differences. Replicate studies with ≥3 independent experiments .
| Reported Affinities | Receptor | Ki (nM) | Reference |
|---|---|---|---|
| NMT·HCl (Human 5-HT₂A) | 5-HT₂A | 450 | |
| NMT·HCl (Rat TAAR1) | TAAR1 | 1200 |
Q. What experimental designs are optimal for in vivo pharmacokinetic studies of NMT·HCl?
Methodological Answer:
- Dosing : Administer via intravenous (IV) and oral routes in rodent models to calculate bioavailability. Use doses of 1–10 mg/kg, with plasma sampling at 0, 15, 30, 60, 120 minutes .
- Analytics : Quantify plasma levels via LC-MS/MS with deuterated internal standards. Validate methods for linearity (R² > 0.99) and sensitivity (LOQ ≤ 1 ng/mL) .
Q. How should researchers address discrepancies in metabolic pathway data for NMT·HCl?
Methodological Answer:
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and NADPH. Identify metabolites via UHPLC-QTOF-MS. Compare CYP450 isoform contributions using chemical inhibitors (e.g., ketoconazole for CYP3A4) .
- Data Reconciliation : Use computational tools (e.g., MetaDrug) to predict pathways and cross-validate with experimental results. Publish raw chromatograms and fragmentation patterns for transparency .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
